Irreversible Covalent ER Engagement: TAz vs. Tamoxifen and 4-Hydroxytamoxifen
Tamoxifen aziridine (TAz) covalently labels the estrogen receptor, whereas tamoxifen and its active metabolite 4-hydroxytamoxifen bind reversibly [1]. The covalent adduct withstands hot solvents, detergents, and organic acids, and can be analyzed directly by SDS-PAGE where it migrates as a major Mr 63,000–66,000 species, properties unattainable with reversibly binding ligands [2]. In MCF-7 cells, TAz labels the same number of receptors as estradiol labels reversibly, confirming quantitative covalent capture [3]. Furthermore, TAz-ER complexes bound to estrogen response element (ERE) DNA retain all bound ligand (Kd = 0.27 nM for TAz-ER–ERE interaction), whereas one molecule of 4-OHT ligand dissociates from the 4-OHT-ER dimer upon ERE binding, reducing the effective binding stoichiometry [4].
| Evidence Dimension | Covalent binding irreversibility and ERE binding stoichiometry |
|---|---|
| Target Compound Data | TAz-ER: covalent, stable under denaturing conditions; TAz-ER–ERE Kd = 0.27 nM; stoichiometry = 1 dimeric receptor per ERE; 100% ligand retention upon ERE binding |
| Comparator Or Baseline | 4-OHT-ER: reversible, dissociates under denaturing conditions; 4-OHT-ER–ERE saturation capacity = half that of E2-ER; ~50% ligand loss upon ERE binding; tamoxifen: reversible, TAM-ER–ERE binding affinity lower than E2-ER or TAz-ER |
| Quantified Difference | TAz-ER: full dimeric stoichiometry and zero ligand dissociation upon ERE binding vs. 4-OHT-ER: monomeric stoichiometry and one ligand dissociation per dimer |
| Conditions | MCF-7 human breast cancer cells; calf uterine cytosol; rat uterine cytosol; in vitro ERE binding assays at 25°C and 0°C |
Why This Matters
Irreversible covalent attachment ensures that the ER–ligand complex remains intact through electrophoresis, immunopurification, and DNA-binding assays, enabling experimental designs that are impossible with reversible ligands, which dissociate and lose signal during these workflows.
- [1] Robertson DW, Wei LL, Hayes JR, Carlson KE, Katzenellenbogen JA, Katzenellenbogen BS. Tamoxifen aziridines: effective inactivators of the estrogen receptor. Endocrinology. 1981;109(4):1298-1300. PMID: 7285873. View Source
- [2] Katzenellenbogen JA, Carlson KE, Heiman DF, Robertson DW, Wei LL, Katzenellenbogen BS. Efficient and highly selective covalent labeling of the estrogen receptor with [3H]tamoxifen aziridine. J Biol Chem. 1983;258(6):3487-3495. PMID: 6822542. View Source
- [3] Monsma FJ Jr, Katzenellenbogen BS, Miller MA, Ziegler YS, Katzenellenbogen JA. Characterization of the estrogen receptor and its dynamics in MCF-7 human breast cancer cells using a covalently attaching antiestrogen. Endocrinology. 1984;115(1):143-153. PMID: 6734512. View Source
- [4] Klinge CM, Traish AM, Bambara RA, Hilf R. Dissociation of 4-hydroxytamoxifen, but not estradiol or tamoxifen aziridine, from the estrogen receptor as the receptor binds estrogen response element DNA. J Steroid Biochem Mol Biol. 1996;57(1-2):51-66. PMID: 8645617. View Source
